molecular formula C14H14FNO3S B2647990 3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone CAS No. 866017-32-5

3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone

Cat. No. B2647990
CAS RN: 866017-32-5
M. Wt: 295.33
InChI Key: OFFALYOWJFMKEI-UHFFFAOYSA-N
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Description

The compound “3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone” is a chemical with the molecular formula C14H14FNO3S and a molecular weight of 295.33 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, primary sulfonamides like this can be synthesized from organometallic reagents and a novel sulfinylamine reagent . A variety of (hetero)aryl and alkyl Grignard and organolithium reagents perform well in the reaction, providing primary sulfonamides in good to excellent yields in a convenient one-step process .

Scientific Research Applications

Synthesis and Properties of Novel Soluble Fluorinated Polyamides

A study by Liu et al. (2013) involved the synthesis of a new diamine containing pyridine and trifluoromethylphenyl groups. This compound was used in preparing fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibited high thermal stability, transparency, and mechanical strength, indicating their potential for high-performance applications (Liu et al., 2013).

Green-Emitting Iridium(III) Complexes

Constable et al. (2014) reported on iridium(III) complexes containing cyclometallating ligands with fluoro, sulfane, or sulfone groups. These complexes exhibited promising photoluminescence properties, with the sulfone derivatives being notable for their green emission. Such materials could be of interest for applications in light-emitting devices and sensors (Constable et al., 2014).

Anion Exchange Polymer Electrolytes for Energy Applications

Kim et al. (2011) synthesized guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through a novel synthesis route. These materials could potentially enhance the performance of fuel cells and other energy-related applications (Kim et al., 2011).

Sulfonated Block Copolymers for Fuel-Cell Applications

Bae et al. (2009) developed sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups, demonstrating high proton conductivity and mechanical properties. These materials are promising for fuel-cell membranes, offering a potential alternative to traditional Nafion membranes (Bae et al., 2009).

PI3 Kinase p110α Inhibitors for Cancer Therapy

In the context of therapeutic applications, Hayakawa et al. (2007) discovered and optimized a series of imidazo[1,2-a]pyridine derivatives, including a compound with a structure related to 3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone, as novel p110alpha inhibitors. These compounds have shown potential as cancer therapeutic agents by inhibiting cell proliferation and tumor growth in preclinical models (Hayakawa et al., 2007).

properties

IUPAC Name

3-(4-fluoro-2-methylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-8-7-11(15)4-5-12(8)20(18,19)13-9(2)6-10(3)16-14(13)17/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFALYOWJFMKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=C(C=C(C=C2)F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666039
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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